The synthesis of erythromycin ethyl succinate can be achieved through several methods, with a notable process involving the reaction of erythromycin free base with ethyl succinyl chloride in a two-phase system. This method typically utilizes an organic solvent such as tetrahydrofuran and an aqueous base like potassium carbonate to facilitate the reaction. The process is conducted at controlled temperatures, generally between 10°C and 35°C, and involves careful addition of ethyl succinyl chloride over a period of time to avoid over-acylation and ensure high yields. Reports indicate that this method can achieve yields of approximately 100% with an activity of around 837 mcg/ml .
Another method described involves stirring an alkali solution with erythromycin thiocyanate and subsequently adding acyl chlorides under insulated conditions, which also aims for environmentally friendly production while reducing costs .
Erythromycin ethyl succinate has a molecular formula of and a molecular weight of 862.06 g/mol. The structure features a macrolide ring characteristic of erythromycin, with an ethyl succinate moiety attached at the 2' position. This structural modification enhances its solubility and bioavailability compared to other forms of erythromycin. The compound's structural formula can be represented as follows:
Erythromycin ethyl succinate undergoes various chemical reactions typical for esters, including hydrolysis in aqueous environments, which can lead to the regeneration of erythromycin and succinic acid. The stability of this compound in different pH conditions has been studied, revealing that it remains stable under acidic conditions but may degrade more rapidly in alkaline environments. Additionally, interactions with other antibiotics have been observed, indicating potential antagonism or synergistic effects depending on the specific bacterial strains involved .
The primary mechanism by which erythromycin ethyl succinate exerts its antibacterial effects is through the inhibition of protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby obstructing the translocation step during protein synthesis. This action does not affect nucleic acid synthesis directly but leads to bacteriostatic effects against a range of Gram-positive and some Gram-negative bacteria . The effectiveness against resistant strains can vary, necessitating careful consideration during treatment regimens.
Erythromycin ethyl succinate exhibits several key physical and chemical properties:
These properties contribute to its formulation as an oral suspension for pediatric use, ensuring adequate absorption and palatability .
Erythromycin ethyl succinate is primarily utilized in clinical settings for treating bacterial infections such as:
The compound is favored in pediatric medicine due to its favorable taste profiles when formulated as suspensions, making it easier for children to consume . Its role in combating antibiotic resistance is also significant, as it provides an alternative treatment option when other antibiotics are less effective.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5